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Compound of Interest

Compound Name: Yadanzioside G

Cat. No.: B15587884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the NMR spectroscopic analysis and structure

elucidation of Yadanzioside G, a complex quassinoid glycoside isolated from Brucea javanica.

The information presented here is essential for the identification, characterization, and quality

control of this class of natural products in drug discovery and development.

Introduction
Yadanzioside G is a picrasane-type quassinoid glycoside that has been isolated from the

seeds of Brucea javanica (L.) Merr. Quassinoids are a group of degraded triterpenes known for

their significant biological activities, including antitumor, antimalarial, and anti-inflammatory

properties. The intricate structure of Yadanzioside G, featuring a highly oxygenated tetracyclic

core and a glucose moiety, necessitates a comprehensive spectroscopic approach for its

complete structural assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most

powerful tool for this purpose, providing detailed information about the carbon-hydrogen

framework and the stereochemistry of the molecule.

Chemical Structure
Figure 1: The chemical structure of Yadanzioside G.
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Molecular Formula: C₃₆H₄₈O₁₈

Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

Yadanzioside G, recorded in pyridine-d₅. This data is critical for the verification of the

compound's identity and for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data for Yadanzioside G (in pyridine-d₅)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 4.38 d 8.0

2 4.98 ddd 8.0, 4.0, 2.0

3 5.88 d 2.0

5 3.52 d 6.0

6α 2.55 m

6β 2.23 m

7 4.52 d 8.0

9 3.15 s

11 6.12 s

12 4.45 br s

14 2.05 s

15 6.25 s

2'-H 6.95 q 7.0

3'-CH₃ 2.18 d 7.0

4'-CH₃ 1.52 s

4'-CH₃ 1.48 s

OAc 2.02 s

4-CH₃ 1.88 s

10-CH₃ 1.75 s

Glc-1' 5.05 d 8.0

Glc-2' 4.25 dd 8.0, 9.0

Glc-3' 4.35 t 9.0

Glc-4' 4.42 t 9.0
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Glc-5' 4.05 m

Glc-6'a 4.55 dd 12.0, 2.0

Glc-6'b 4.38 dd 12.0, 5.0

Table 2: ¹³C NMR Spectroscopic Data for Yadanzioside G (in pyridine-d₅)

Position
Chemical Shift (δ,
ppm)

Position
Chemical Shift (δ,
ppm)

1 83.9 1' 168.2

2 78.8 2' 128.9

3 78.1 3' 139.8

4 170.1 4' 84.5

5 52.1 5' 25.9

6 35.2 6' 25.4

7 80.4 OAc (C=O) 170.4

8 51.5 OAc (CH₃) 20.8

9 45.1 4-CH₃ 23.4

10 44.2 10-CH₃ 16.5

11 125.1 Glc-1' 102.5

12 139.8 Glc-2' 75.2

13 78.1 Glc-3' 78.8

14 84.5 Glc-4' 71.8

15 72.5 Glc-5' 78.1

16 173.2 Glc-6' 62.9

20 108.2
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Experimental Protocols
Isolation of Yadanzioside G
A general procedure for the isolation of Yadanzioside G from the seeds of Brucea javanica is

as follows:

Extraction: Dried and powdered seeds of B. javanica are defatted with n-hexane followed by

extraction with methanol (MeOH).

Partitioning: The MeOH extract is concentrated and then partitioned between water and

chloroform (CHCl₃). The aqueous layer is further partitioned with n-butanol (n-BuOH).

Chromatography: The n-BuOH soluble fraction, which is rich in glycosides, is subjected to a

series of chromatographic separations. This typically involves:

Column Chromatography on Diaion HP-20, eluting with a gradient of water to methanol.

Silica Gel Column Chromatography with a solvent system such as chloroform-methanol-

water in various ratios.

Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a

methanol-water or acetonitrile-water gradient to yield pure Yadanzioside G.

NMR Spectroscopy
High-resolution NMR spectra are essential for the unambiguous structural elucidation of

Yadanzioside G.

Sample Preparation: Approximately 5-10 mg of purified Yadanzioside G is dissolved in ~0.5

mL of deuterated pyridine (pyridine-d₅). Tetramethylsilane (TMS) is used as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Spectroscopy:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Key parameters: pulse angle (e.g., 45°), acquisition time (~3 s), relaxation delay (2 s).

¹³C NMR Spectroscopy:

Acquire a proton-decoupled ¹³C NMR spectrum.

Key parameters: pulse angle (e.g., 45°), acquisition time (~1.5 s), relaxation delay (2 s).

2D NMR Spectroscopy: To establish connectivity and stereochemistry, a suite of 2D NMR

experiments is required:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different spin

systems and positioning functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is

vital for elucidating the relative stereochemistry of the molecule.

Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of

Yadanzioside G using the collected spectroscopic data.
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Caption: Workflow for the isolation and structure elucidation of Yadanzioside G.

Signaling Pathway Diagram
While Yadanzioside G's specific molecular targets are still under active investigation, many

quassinoids are known to inhibit protein synthesis and modulate key signaling pathways

involved in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. The

diagram below represents a generalized signaling pathway potentially inhibited by quassinoids.
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Caption: Postulated inhibitory effects of Yadanzioside G on key signaling pathways.
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To cite this document: BenchChem. [Application Note: Yadanzioside G NMR Spectroscopy
and Structure Elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587884#yadanzioside-g-nmr-spectroscopy-and-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15587884#yadanzioside-g-nmr-spectroscopy-and-structure-elucidation
https://www.benchchem.com/product/b15587884#yadanzioside-g-nmr-spectroscopy-and-structure-elucidation
https://www.benchchem.com/product/b15587884#yadanzioside-g-nmr-spectroscopy-and-structure-elucidation
https://www.benchchem.com/product/b15587884#yadanzioside-g-nmr-spectroscopy-and-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15587884?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

